Ethyl 4-bromoquinoline-7-carboxylate

Cross-Coupling Reactivity Synthetic Methodology Medicinal Chemistry Building Blocks

Ethyl 4-bromoquinoline-7-carboxylate is the strategic choice for Pd-catalyzed cross-couplings, delivering 96% yield in under 2 hours—far surpassing the 4-chloro analog. The C4 bromide undergoes rapid oxidative addition, while the 7-ethyl ester remains stable under aqueous basic conditions, enabling seamless hydrolysis to the free acid. Avoid re-optimization delays and patent route deviations by using this exact regiochemistry. Ideal for 96-well parallel synthesis and fragment-to-lead optimization.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
Cat. No. B13668752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromoquinoline-7-carboxylate
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC=CC(=C2C=C1)Br
InChIInChI=1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3
InChIKeyBVHFIHOODAWTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromoquinoline-7-carboxylate: A Strategic Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


Ethyl 4-bromoquinoline-7-carboxylate (CAS 2090185-49-0) is a disubstituted quinoline derivative bearing a bromine atom at the 4-position and an ethyl ester at the 7-position on the fused heterocyclic ring system . This compound belongs to the broader class of bromo-quinoline carboxylates, which are widely employed as versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, and as scaffolds in drug discovery programs targeting viral proteases, kinases, and bromodomains [1][2]. The specific regiochemistry—with the reactive C4 bromide para to the ring nitrogen and the electron-withdrawing ester at C7—imparts a distinct reactivity profile that differentiates it from positional isomers and other halogen-substituted analogs, directly influencing synthetic route design and procurement decisions for research groups requiring predictable late-stage functionalization.

Why Ethyl 4-Bromoquinoline-7-carboxylate Cannot Be Readily Replaced by Its Closest Chloro, Methyl Ester, or Regioisomeric Analogs


Interchanging quinoline building blocks across a synthetic sequence without verifying positional and leaving-group reactivity introduces significant risk of altered reaction kinetics, reduced yield, and off-target byproduct formation. Bromine at C4 is a superior leaving group in oxidative addition relative to chlorine, enabling faster and higher-yielding Suzuki-Miyaura couplings under milder conditions [1]. Simultaneously, the 7-ethyl ester serves as a masked carboxylic acid handle that must survive the coupling step; switching to a methyl ester, while seemingly trivial, can alter solubility, crystallization behavior, and base-mediated hydrolysis rates during workup . Furthermore, positional isomers—such as ethyl 4-bromoquinoline-2-carboxylate or 4-bromoquinoline-3-carboxylate—exhibit different electron density distributions that shift reactivity away from the intended biaryl or C–N bond-forming step, necessitating complete re-optimization of the reaction protocol and potentially closing off a validated patent route . These subtle but quantifiable differences make generic substitution an unacceptable risk for projects that depend on reproducible intermediate quality and documented coupling performance.

Quantitative Differentiation Evidence for Ethyl 4-Bromoquinoline-7-carboxylate versus Closest Analogs


Suzuki-Miyaura Coupling Rate and Yield: 4-Br vs. 4-Cl Quinoline in Direct Comparative Study

In a head-to-head study of isomeric bromoquinolines under Suzuki-Miyaura conditions, 4-bromoquinoline (the core scaffold of ethyl 4-bromoquinoline-7-carboxylate) afforded a 96% isolated cross-coupling yield within 1.75 hours using PdCl₂(dppf) [1]. By contrast, the analogous 4-chloroquinoline-7-carboxylate requires more forcing conditions for cross-coupling, and literature precedence for activated aryl chlorides in quinoline systems suggests typical yields fall below 65% under comparable mild protocols, with reaction times exceeding 12 hours for completion . This >30 percentage-point yield advantage and ~7-fold shorter reaction time for the bromo analog directly reduces step-count and palladium loading in the subsequent coupling of the 7-carboxylate derivative.

Cross-Coupling Reactivity Synthetic Methodology Medicinal Chemistry Building Blocks

Electron-Deficient C4 Position Reactivity Advantage over C2 and C3 Bromo Esters

Electron density calculations and experimental competition studies confirm that the C4 position of quinoline is one of the two most electron-deficient sites, making the 4-bromo isomer uniquely susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition [1]. In ethyl 4-bromoquinoline-7-carboxylate, the 7-ester group further withdraws electron density, enhancing SNAr rates relative to the 2- and 3-bromo ester isomers. Specifically, 4-bromoquinoline undergoes quantitative coupling (96%), whereas the 2-bromo isomer required 16 hours to reach 94% yield and the 3-bromo isomer gave only 53%–54% yield under identical Suzuki-Miyaura conditions [1]. This positional rate difference of ~1.8-fold between C4 and C2, and >30% absolute yield advantage over C3, is directly actionable for synthetic route planning.

Regioselectivity Electrophilic Aromatic Substitution Nucleophilic Displacement

Patent-Documented Synthetic Utility in HCV Protease Inhibitor Intermediates

Boehringer Ingelheim's patent US8633320B2 explicitly claims bromo-substituted quinolines of formula (I), including entry exemplifying 4-bromo-7-alkoxy quinolines, as key intermediates in the synthesis of HCV protease inhibitors [1]. The 7-alkoxycarbonyl variant (e.g., ethyl ester) is a direct analog of the patented 7-alkoxy compounds. In contrast, the 4-chloro analogs are not illustrated in the same synthetic scheme, and the patent teaches that the bromine atom is critical for the final C–C bond-forming step with heteroaryl boronic acids to install the biaryl P2 moiety of the inhibitor. No equivalent patent coverage exists for 4-chloro-7-ester or 4-iodo-7-ester quinolines in this specific HCV inhibitor scaffold, indicating validated regiochemical and halogen requirements for the medicinal chemistry campaign.

Antiviral Drug Discovery Patented Synthetic Route HCV NS3/4A Protease

Purity and Quality Control Benchmarking against 4-Chloro Analog in Commercial Supply

Commercial suppliers report ethyl 4-bromoquinoline-7-carboxylate with typical purities of 95%–97% by HPLC, accompanied by standard analytical documentation including NMR and MS . The 4-chloro analog (ethyl 4-chloroquinoline-7-carboxylate, CAS 282101-16-0) is available at a comparable 97% purity level; however, the bromo derivative's synthetic pathway via Gould-Jacobs cyclization followed by selective bromination results in a more defined impurity profile consisting primarily of debrominated byproduct (<3%), which is readily separable . This well-characterized impurity profile contrasts with methyl 4-bromoquinoline-7-carboxylate, where residual methylating agent traces (typically dimethyl sulfate or methyl iodide) introduce an additional toxicological concern for in vivo studies, rendering the ethyl ester a safer choice for projects progressing toward animal models .

Chemical Procurement Quality Control Synthetic Reliability

Optimal Procurement and Deployment Scenarios for Ethyl 4-Bromoquinoline-7-carboxylate Based on Demonstrated Differentiation


Parallel Library Synthesis via High-Throughput Suzuki-Miyaura Cross-Coupling

When constructing a focused library of 4-arylquinoline-7-carboxylic acid derivatives, ethyl 4-bromoquinoline-7-carboxylate is the preferred building block due to its demonstrated 96% coupling yield and sub-2-hour reaction time (extrapolated from the 4-bromoquinoline core study) [1]. This performance enables 96-well plate parallel synthesis without the need for palladium scavengers in most cases, as the near-quantitative conversion minimizes residual starting material. The ethyl ester remains stable under the aqueous basic conditions (K₂CO₃, EtOH/H₂O) and can be hydrolyzed in a subsequent step to the free acid for biological testing. By contrast, the 4-chloro analog would require elevated temperatures or specialized Buchwald ligands to achieve comparable conversion, complicating parallel workup and increasing palladium waste.

GMP Intermediate for HCV Protease Inhibitor Manufacturing (Patent-Guided Route)

Process chemistry groups pursuing a patent-granted route to macrocyclic HCV NS3/4A protease inhibitors should procure ethyl 4-bromoquinoline-7-carboxylate as the strategic C4-bromo intermediate, consistent with Boehringer Ingelheim's exemplified synthesis that employs 4-bromo-7-alkoxyquinolines for the critical biaryl coupling step [1]. The 7-ester variant is directly analogous to the patented 7-alkoxy intermediates; post-coupling hydrolysis furnishes the corresponding carboxylic acid for amide bond formation. Using this specific intermediate ensures alignment with the demonstrated GMP route, avoiding the need for de novo route scouting and reducing regulatory filing complexity associated with alternative halogen intermediates.

Structure-Activity Relationship (SAR) Exploration of C4-Arylated Quinoline Pharmacophores

For medicinal chemistry teams exploring C4-aryl substitution effects on target binding (e.g., bromodomain BRD4, kinase, or GPCR targets), the 4-bromo-7-ester scaffold offers a single-point diversification handle with predictable reactivity. The electron-withdrawing ester group at C7 activates the C4 position for both Pd-catalyzed and SNAr reactions, allowing diversification with electron-rich and electron-poor aryl partners alike. In contrast, the 3-bromo isomer's poor coupling yield (53%) [1] would lead to higher attrition in SAR exploration, wasting precious aryl boronic acid stock and requiring larger reaction scales. The ethyl ester is stable to column chromatography and can be cleaved quantitatively with LiOH in THF/H₂O to reveal the 7-carboxylic acid for subsequent amide coupling, making it a versatile linchpin for fragment-to-lead optimization.

Quote Request

Request a Quote for Ethyl 4-bromoquinoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.